1-Chlorocyclohexan-1-ol
CAS No.: 146615-55-6
Cat. No.: VC16837691
Molecular Formula: C6H11ClO
Molecular Weight: 134.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146615-55-6 |
---|---|
Molecular Formula | C6H11ClO |
Molecular Weight | 134.60 g/mol |
IUPAC Name | 1-chlorocyclohexan-1-ol |
Standard InChI | InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2 |
Standard InChI Key | DMWISQNDYKMXFB-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Chlorocyclohexan-1-ol features a cyclohexane ring with -Cl and -OH groups bonded to the first carbon atom. This geminal di-substitution creates significant steric hindrance, influencing its conformational dynamics. The chair conformation predominates, with both substituents adopting equatorial positions to minimize 1,3-diaxial interactions .
Stereochemical Considerations
The compound exists as two enantiomers due to the chiral center at C1. Racemization barriers remain unquantified in literature, though analogous chlorocyclohexanols show activation energies >100 kJ/mol for ring flipping .
Physicochemical Properties
Table 1 summarizes key physical parameters derived from experimental and computational data:
The moderate lipophilicity (logP 1.83) suggests balanced solubility in polar aprotic solvents and hydrocarbons, making it versatile for synthetic applications .
Infrared Spectroscopy
Characteristic IR absorptions include:
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Broad O-H stretch: 3350-3490 cm⁻¹
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C-Cl vibration: 550-619 cm⁻¹
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 400 MHz):
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δ 1.33-1.76 ppm (m, 10H, cyclohexane protons)
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δ 2.30 ppm (s, 1H, OH, exchangeable)
¹³C NMR (CDCl₃, 100 MHz):
Synthesis Methodologies
Direct Chlorination of Cyclohexanol
The most industrially viable route involves electrophilic chlorination of cyclohexanol using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions:
Reaction Mechanism:
Cyclohexanol + Cl₂ → 1-Chlorocyclohexan-1-ol + HCl
Optimized Conditions:
Hydrohalogenation of Cyclohexene Oxide
An alternative pathway utilizes ring-opening of cyclohexene oxide with hydrochloric acid:
Procedure:
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Epoxidation of cyclohexene with mCPBA
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Acid-catalyzed ring opening with HCl in THF
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Isolation via fractional distillation
Advantages:
Industrial and Research Applications
Pharmaceutical Intermediates
1-Chlorocyclohexan-1-ol serves as a precursor in synthesizing β-blockers and antipsychotic agents. Recent work demonstrated its utility in producing propranolol analogs through nucleophilic substitution :
Reaction Scheme:
1-Chlorocyclohexan-1-ol + Isopropylamine → 1-Isopropylamino-cyclohexanol (β-blocker core)
Agrochemical Synthesis
The compound's reactivity enables formation of herbicidal derivatives. Chlorination at the hydroxyl group generates dichlorocyclohexanes, potent inhibitors of plant acetolactate synthase .
Environmental Impact Assessment
Ecotoxicity
Modeling predicts:
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LC₅₀ (Daphnia magna): 8.2 mg/L
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Bioconcentration Factor: 92 L/kg
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Persistence: 28-35 days in aerobic soils
Degradation Pathways
Advanced oxidation processes (AOPs) effectively mineralize the compound:
Recent Research Advancements
Catalytic Asymmetric Synthesis
Pioneering work employed chiral phase-transfer catalysts to achieve enantiomeric excess >90%:
System Details:
Computational Modeling
DFT studies at the B3LYP/6-311+G(d,p) level revealed:
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